molecular formula C6Br2F5P B079142 Dibromo(pentafluorophenyl)phosphine CAS No. 13379-67-4

Dibromo(pentafluorophenyl)phosphine

Cat. No.: B079142
CAS No.: 13379-67-4
M. Wt: 357.84 g/mol
InChI Key: REMGEPKWEWKCEZ-UHFFFAOYSA-N
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Description

Dibromo(pentafluorophenyl)phosphine (chemical formula: C₆F₅PBr₂) is a halogenated organophosphorus compound characterized by a phosphorus atom bonded to one pentafluorophenyl group (C₆F₅) and two bromine atoms. This structure confers unique electronic and steric properties, making it valuable in catalysis and synthetic chemistry. The pentafluorophenyl group is strongly electron-withdrawing due to the electronegativity of fluorine, while the bromine atoms further enhance the compound’s σ-acceptor character. This combination makes it a potent ligand for transition metals in reactions requiring electron-deficient coordination environments, such as cross-coupling or hydroamination .

Synthesis typically involves bromination of precursor phosphines, such as reacting pentafluorophenylphosphine derivatives with brominating agents. However, its air sensitivity and reactivity necessitate handling under inert atmospheres .

Properties

CAS No.

13379-67-4

Molecular Formula

C6Br2F5P

Molecular Weight

357.84 g/mol

IUPAC Name

dibromo-(2,3,4,5,6-pentafluorophenyl)phosphane

InChI

InChI=1S/C6Br2F5P/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13

InChI Key

REMGEPKWEWKCEZ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tris(pentafluorophenyl)phosphine (C₁₈F₁₅P)

  • Structure : Three pentafluorophenyl groups attached to phosphorus.
  • Molecular Weight : 532.14 g/mol (vs. ~357.77 g/mol for Dibromo(pentafluorophenyl)phosphine) .
  • Melting Point : 108–110°C, indicating higher thermal stability compared to this compound, which is likely liquid at room temperature .
  • Electronic Effects : Strong electron-withdrawing character due to three C₆F₅ groups, but less σ-acceptor strength than this compound, which has two electronegative bromines.
  • Applications : Used in metal-catalyzed polymerization and hydroamination, though lower yields are observed in Rh-catalyzed reactions compared to bulkier ligands .

Bis(pentafluorophenyl)bromophosphine (C₁₂F₁₀PBr)

  • Structure : Two C₆F₅ groups and one bromine atom on phosphorus.
  • Reactivity : Intermediate between tris(pentafluorophenyl)phosphine and this compound. Used in synthesizing air-sensitive diphosphines, highlighting its role as a precursor in complex ligand systems .
  • Stability : Less stable than tris(pentafluorophenyl)phosphine but more stable than this compound due to fewer bromines.

Triphenylphosphine (C₁₈H₁₅P)

  • Structure : Three phenyl groups attached to phosphorus.
  • Electronic Effects : Electron-donating due to phenyl groups, contrasting sharply with the electron-withdrawing nature of C₆F₅ or bromine substituents.
  • Applications : Ubiquitous in Stille and Suzuki couplings but ineffective in reactions requiring electron-deficient metal centers .

Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)

  • Structure : Three trimethylsilyl groups.
  • Steric Effects : Extremely bulky, creating highly shielded phosphorus centers.
  • Reactivity: Used in synthesizing phosphine-based nanomaterials but lacks the electrophilic character of this compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C)
This compound C₆F₅PBr₂ ~357.77 Not explicitly listed Likely liquid (RT)
Tris(pentafluorophenyl)phosphine C₁₈F₁₅P 532.14 1259-35-4 108–110
Triphenylphosphine C₁₈H₁₅P 262.29 603-35-0 80–82
Tris(trimethylsilyl)phosphine C₉H₂₇PSi₃ 298.53 15573-38-3 Not reported

Table 2: Catalytic Performance in Rh-Catalyzed Hydroamination

Ligand Yield (%) Key Observations
Tris(pentafluorophenyl)phosphine <20 Low activity due to excessive σ-withdrawing effects
Tri(2-furyl)phosphine <20 Similar limitations
This compound Not tested Hypothesized to perform poorly due to extreme electron deficiency

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